molecular formula C10H13N3OS B7737481 4-Methoxybenzylidene-N-methylhydrazinecarbothioamide

4-Methoxybenzylidene-N-methylhydrazinecarbothioamide

Cat. No.: B7737481
M. Wt: 223.30 g/mol
InChI Key: HJNLKUDDNXXLOP-GHXNOFRVSA-N
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Description

4-Methoxybenzylidene-N-methylhydrazinecarbothioamide is a compound belonging to the class of thiosemicarbazones. Thiosemicarbazones are known for their wide range of biological activities and industrial applications. This compound is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further linked to an N-methylhydrazinecarbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzylidene-N-methylhydrazinecarbothioamide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and N-methylthiosemicarbazide. The reaction typically occurs in an ethanol medium under reflux conditions . The reaction can be represented as follows:

4-Methoxybenzaldehyde+N-methylthiosemicarbazideThis compound\text{4-Methoxybenzaldehyde} + \text{N-methylthiosemicarbazide} \rightarrow \text{this compound} 4-Methoxybenzaldehyde+N-methylthiosemicarbazide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzylidene-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxybenzylidene-N-methylhydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzylidene-N-methylhydrazinecarbothioamide is unique due to its specific methoxy substitution on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the N-methyl group also differentiates it from other thiosemicarbazones, potentially affecting its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-11-10(15)13-12-7-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H2,11,13,15)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNLKUDDNXXLOP-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzylidene-N-methylhydrazinecarbothioamide

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